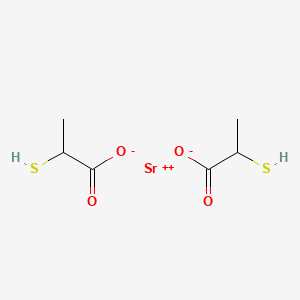
Strontium bis(2-mercaptopropionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium bis(2-mercaptopropionate) is a chemical compound with the molecular formula C6H10O4S2SrThis compound belongs to the category of anionic surfactants, specifically carboxylates, and is characterized by its excellent antioxidant, dispersing, and hair removal properties .
Métodos De Preparación
The synthesis of strontium bis(2-mercaptopropionate) typically involves the reaction of strontium hydroxide with 2-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sr(OH)2+2HSCH2CH2COOH→Sr(SCH2CH2COO)2+2H2O
In industrial settings, the production of strontium bis(2-mercaptopropionate) may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of protective atmospheres and specific solvents to optimize the reaction conditions .
Análisis De Reacciones Químicas
Strontium bis(2-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are more stable. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The mercapto group can participate in substitution reactions, where it is replaced by other functional groups. This is often facilitated by nucleophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields disulfides, while reduction restores the thiol groups .
Aplicaciones Científicas De Investigación
Strontium bis(2-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strontium-containing compounds and as a stabilizer in certain chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in protecting cells from oxidative stress.
Medicine: Strontium bis(2-mercaptopropionate) is explored for its potential in bone regeneration and as a component in dental materials due to its similarity to calcium.
Industry: It is used in the formulation of surfactants, which are essential in detergents, emulsifiers, and dispersants
Mecanismo De Acción
The mechanism of action of strontium bis(2-mercaptopropionate) involves its interaction with biological molecules. The compound can mimic calcium due to its similar ionic radius, allowing it to integrate into biological systems. It promotes osteoblast function and inhibits osteoclast activity, which is beneficial for bone health. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Strontium bis(2-mercaptopropionate) can be compared with other similar compounds, such as:
Strontium ranelate: Used in the treatment of osteoporosis, it also promotes bone formation and reduces bone resorption.
Strontium chloride: Commonly used in dental care products for its desensitizing properties.
Strontium carbonate: Used in pyrotechnics and as a precursor for other strontium compounds.
What sets strontium bis(2-mercaptopropionate) apart is its dual functionality as both an antioxidant and a bone health promoter, making it unique among strontium compounds .
Propiedades
Número CAS |
35440-77-8 |
|---|---|
Fórmula molecular |
C6H10O4S2Sr |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
strontium;2-sulfanylpropanoate |
InChI |
InChI=1S/2C3H6O2S.Sr/c2*1-2(6)3(4)5;/h2*2,6H,1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
UGGWBGCKROXODH-UHFFFAOYSA-L |
SMILES canónico |
CC(C(=O)[O-])S.CC(C(=O)[O-])S.[Sr+2] |
Números CAS relacionados |
79-42-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


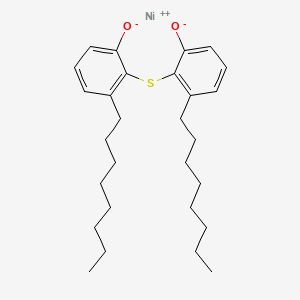
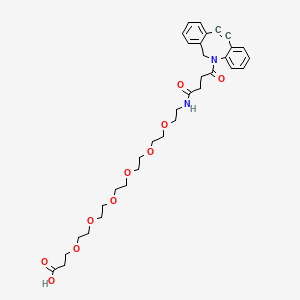
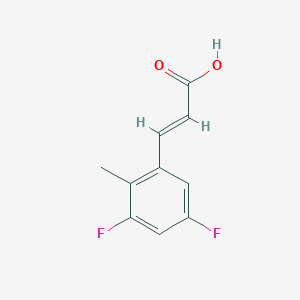

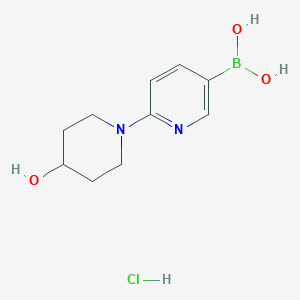
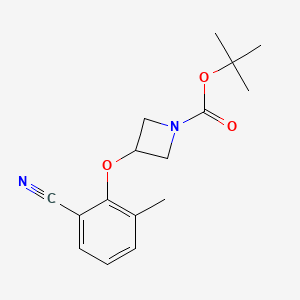

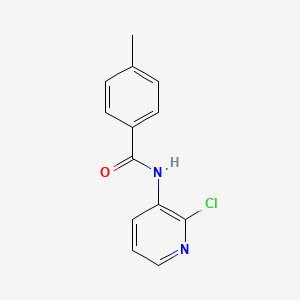
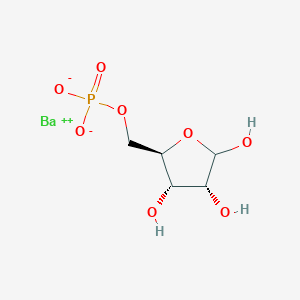

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)

